tert-Butyl 1-(5-nitropyridine-2-yl)piperidine-4-ylcarbamate
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Overview
Description
tert-Butyl 1-(5-nitropyridine-2-yl)piperidine-4-ylcarbamate: is a chemical compound with the molecular formula C15H22N4O4 and a molecular weight of 322.36 g/mol . This compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical synthesis .
Mechanism of Action
Mode of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The specific pathways and their downstream effects influenced by this compound require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(5-nitropyridine-2-yl)piperidine-4-ylcarbamate typically involves the reaction of 1-(5-nitropyridine-2-yl)piperidine-4-amine with tert-butyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-(5-nitropyridine-2-yl)piperidine-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives or further oxidation products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 1-(5-nitropyridine-2-yl)piperidine-4-ylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate: Similar structure but with an amino group instead of a carbamate group.
tert-Butyl 1-(5-nitropyridine-2-yl)piperidine-4-ylcarbamate: Similar structure but with different substituents on the piperidine ring.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Its nitro group and piperidine ring make it a versatile intermediate in chemical synthesis and a valuable compound in scientific research .
Properties
IUPAC Name |
tert-butyl N-[1-(5-nitropyridin-2-yl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)17-11-6-8-18(9-7-11)13-5-4-12(10-16-13)19(21)22/h4-5,10-11H,6-9H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSLQMQHJCAOHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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